Mesitylene oxide
Description
Significance in Organic Synthesis and Industrial Chemistry as a Precursor
Mesityl oxide is a versatile precursor in both organic synthesis and industrial chemistry. solubilityofthings.commdpi.com Its reactivity, stemming from the conjugated system of a carbon-carbon double bond and a ketone functional group, makes it a valuable building block for a variety of other compounds. solubilityofthings.com
One of its primary industrial applications is as an intermediate in the production of methyl isobutyl ketone (MIBK), a widely used solvent, particularly in the paint and coatings industry. mdpi.comjetir.orgchemicalbook.com The synthesis involves the hydrogenation of mesityl oxide. Mesityl oxide itself is also used as a solvent for various materials, including nitrocellulose, resins, gums, oils, lacquers, and inks. sbblgroup.comchemicalbook.comchembk.com
Furthermore, mesityl oxide serves as a starting material for the synthesis of a range of other chemicals, including pharmaceuticals, fragrances, and pesticides. chembk.comfinechem-mirea.rusmolecule.com It can undergo various reactions, such as Michael additions and reductions, to yield more complex molecules. For instance, its reduction can produce 4-methyl-2-pentanol (B46003). The compound is also a precursor for the synthesis of diacetone alcohol (DAA), another industrially important solvent and intermediate. jetir.org
The production of mesityl oxide is typically achieved through the aldol (B89426) condensation of acetone (B3395972). wikipedia.orggoogle.com This process first forms diacetone alcohol, which is then dehydrated to yield mesityl oxide. wikipedia.orgorgsyn.org Research has focused on optimizing this process, including the use of reactive distillation to improve conversion rates and selectivity. finechem-mirea.rufinechem-mirea.ru
Historical Context of Mesityl Oxide Research
The synthesis of mesityl oxide has been a subject of chemical investigation for over a century. Early methods for its preparation involved the treatment of acetone with condensing agents like hydrochloric acid. orgsyn.org However, these early methods were often inefficient, producing significant amounts of byproducts such as phorone. orgsyn.org
A significant advancement in its synthesis was the development of methods involving the dehydration of diacetone alcohol. orgsyn.org An early and effective method utilized a small amount of iodine as a catalyst for this dehydration. orgsyn.org Over the years, various catalysts have been explored to improve the efficiency of both the condensation of acetone and the dehydration of diacetone alcohol. These include the use of ion-exchange resins. iscre28.org The historical synthesis of mesitylene (B46885), a related aromatic compound, also involves the reaction of acetone with sulfuric acid, where mesityl oxide is an intermediate. sciencemadness.org
Conformation and Isomerism in Academic Investigations
Mesityl oxide exists as a mixture of isomers, primarily the α-isomer (4-methyl-3-penten-2-one) and the β-isomer (4-methyl-4-penten-2-one, also known as isomesityl oxide). chembk.comacs.org The conjugated α-isomer is generally the more stable and predominant form. usp.br Experimental analysis has shown that at equilibrium under normal conditions, the mixture contains about 91% of the conjugated isomer and 9% of the unconjugated isomer. usp.br
The conformational properties of mesityl oxide have also been a subject of academic study. The α,β-unsaturated ketone structure allows for the existence of s-cis and s-trans conformers due to rotation around the single bond between the carbonyl group and the double bond. windows.net The s-cis conformation is generally favored. windows.net
Theoretical and spectroscopic studies have investigated the influence of solvents on the conformational equilibrium and electronic spectrum of mesityl oxide. usp.brresearchgate.net The relative stability of the syn (s-cis) and anti (s-trans) conformers can be influenced by the polarity of the solvent. usp.brresearchgate.net In the gas phase and low-polarity solvents, the syn-form is dominant, while in aqueous solution, the anti-form is favored. usp.brresearchgate.net These studies are important for understanding solvatochromic effects in α,β-unsaturated ketones. usp.br
Data Tables
Physical and Chemical Properties of Mesityl Oxide
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀O solubilityofthings.com |
| Molar Mass | 98.14 g/mol solubilityofthings.com |
| Appearance | Colorless, oily liquid solubilityofthings.comdrugfuture.com |
| Odor | Honey-like or peppermint-like solubilityofthings.comdrugfuture.com |
| Boiling Point | 129-131 °C drugfuture.comchembk.com |
| Melting Point | -52.85 °C chembk.com |
| Density | 0.8585 g/cm³ solubilityofthings.com |
| Solubility in Water | Slightly soluble solubilityofthings.comnih.gov |
| Flash Point | 31 °C (closed cup) chembk.com |
Isomers of Mesityl Oxide
| Isomer Name | IUPAC Name | Structure |
|---|---|---|
| α-Mesityl oxide | 4-methyl-3-penten-2-one | (CH₃)₂C=CHCOCH₃ |
| β-Mesityl oxide (Isomesityl oxide) | 4-methyl-4-penten-2-one | CH₂=C(CH₃)CH₂COCH₃ |
Structure
2D Structure
3D Structure
Properties
CAS No. |
38440-96-9 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1,3,5-trimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)8-9(3,5-6)10-8/h4-5,8H,1-3H3 |
InChI Key |
JUTKCUHVAYRGBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2(C1O2)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for Mesityl Oxide Production
Catalytic Condensation of Acetone (B3395972) to Diacetone Alcohol
The dimerization of acetone to diacetone alcohol is a reversible equilibrium reaction. orgsyn.org The process is catalyzed by both acids and bases, which facilitate the formation of an enolate or enol intermediate, respectively, initiating the carbon-carbon bond formation.
Acid catalysts promote the condensation of acetone by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent attack by the enol form of a second acetone molecule leads to the formation of diacetone alcohol. While effective, acid-catalyzed condensation can also promote the subsequent dehydration of diacetone alcohol to mesityl oxide, potentially reducing the yield of the intermediate if not carefully controlled. iscre28.orgorgsyn.org Ion-exchange resins, such as Amberlyst 15, have been studied for this reaction. researchgate.net The use of acidic catalysts often leads to higher selectivity towards mesityl oxide as the dehydration of diacetone alcohol is also acid-catalyzed and proceeds rapidly under these conditions. iitb.ac.in
Base-catalyzed condensation is a widely utilized method for the synthesis of diacetone alcohol. d-nb.infojetir.org Homogeneous base catalysts, such as sodium hydroxide (B78521) and potassium hydroxide, are effective but present challenges related to corrosion and the need for neutralization, which can complicate the process and increase costs. jetir.org The mechanism involves the abstraction of an α-proton from an acetone molecule by the base to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of a second acetone molecule. acs.org The reaction is typically carried out at lower temperatures to favor the formation of diacetone alcohol and suppress the subsequent dehydration to mesityl oxide. rsc.orgrsc.org For instance, using barium hydroxide as a catalyst, the reaction can be carried out by refluxing acetone, with the process taking an extended period to reach a high concentration of diacetone alcohol. orgsyn.org
To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid, heterogeneous catalysts. These catalysts are easily separated from the reaction mixture, reducing purification costs and minimizing corrosive effects. jetir.org A variety of solid base catalysts have been investigated, including hydrotalcites, magnesium-aluminum mixed oxides, and ion-exchange resins. d-nb.infogoogle.com For example, a structured MgO/Al2O3-Al catalyst packing has been developed for the condensation of acetone to diacetone alcohol, achieving a high conversion and selectivity. researchgate.net Layered double hydroxides have also shown high activity, with the conversion of acetone reaching thermodynamic equilibrium in under an hour with certain formulations. researchgate.net The use of molecular sieves as heterogeneous catalysts has also been explored, demonstrating the ability to produce diacetone alcohol at temperatures below 100° C. google.com
Dehydration of Diacetone Alcohol to Mesityl Oxide
The second stage in the production of mesityl oxide is the dehydration of diacetone alcohol, which involves the removal of a water molecule to form a carbon-carbon double bond. d-nb.info This reaction is also subject to catalytic influence and is a critical step in achieving a high yield of the final product.
Both acid and base catalysts can facilitate the dehydration of diacetone alcohol. In an acidic medium, the hydroxyl group of diacetone alcohol is protonated, forming a good leaving group (water). Subsequent elimination of a proton from an adjacent carbon atom results in the formation of mesityl oxide. pearson.com This process can occur via an E1 or E2 mechanism depending on the specific conditions.
Base-catalyzed dehydration proceeds through the formation of an enolate intermediate. The removal of a proton from the carbon alpha to the carbonyl group is followed by the elimination of the hydroxide ion. pearson.com While base-catalyzed condensation of acetone primarily yields diacetone alcohol, higher temperatures can promote the subsequent dehydration to mesityl oxide. nih.gov
The choice of catalyst can significantly impact the product distribution. For instance, acidic ion-exchange resins are effective in catalyzing both the formation of diacetone alcohol and its subsequent dehydration to mesityl oxide, making them suitable for a one-pot synthesis of mesityl oxide from acetone. iscre28.org
Reaction conditions play a crucial role in directing the outcome of the dehydration process. Temperature is a key parameter; higher temperatures generally favor the formation of mesityl oxide by promoting the endothermic dehydration reaction. rsc.orgnih.gov For example, in the presence of an acid catalyst, increasing the temperature shifts the equilibrium between diacetone alcohol and mesityl oxide towards the latter. d-nb.info
The concentration of reactants and the presence of water also influence the reaction. The dehydration of diacetone alcohol is a reversible reaction, and the removal of water can drive the equilibrium towards the formation of mesityl oxide. google.com This principle is utilized in reactive distillation processes where the products are continuously separated from the reactants, enhancing the conversion. jetir.org The concentration of the acid catalyst also impacts the reaction rate, with higher acid concentrations leading to increased rates of both dehydration and the reverse hydration reaction. researchgate.net
Table 1: Comparison of Catalytic Approaches for Diacetone Alcohol Synthesis
| Catalyst Type | Advantages | Disadvantages | Typical Catalysts |
|---|---|---|---|
| Acid-Catalyzed | Can directly produce mesityl oxide in a one-pot synthesis. | Can lead to lower selectivity for diacetone alcohol. | Amberlyst 15, Sulfuric Acid |
| Base-Catalyzed (Homogeneous) | High activity for diacetone alcohol formation. | Corrosive, requires neutralization, difficult to separate. | Sodium Hydroxide, Potassium Hydroxide, Barium Hydroxide |
| Base-Catalyzed (Heterogeneous) | Easily separated, less corrosive, reusable. | Can have lower activity compared to homogeneous catalysts. | Hydrotalcites, MgO/Al2O3, Ion-Exchange Resins |
Table 2: Influence of Reaction Conditions on Mesityl Oxide Formation
| Reaction Condition | Effect on Dehydration | Rationale |
|---|---|---|
| Increased Temperature | Favors mesityl oxide formation. | Dehydration is an endothermic reaction. |
| Removal of Water | Drives the reaction towards mesityl oxide. | Le Chatelier's principle; shifts the equilibrium to the product side. |
| Increased Acid Catalyst Concentration | Increases the rate of dehydration. | The reaction is acid-catalyzed. |
Integrated Reaction-Separation Processes for Mesityl Oxide Synthesis
The industrial synthesis of mesityl oxide is often challenged by equilibrium limitations and the formation of byproducts. To overcome these issues, integrated reaction-separation processes, which combine the chemical reaction and product separation into a single unit, have been developed. This approach can enhance conversion rates and selectivity by continuously removing products from the reaction zone, thereby shifting the reaction equilibrium forward. researchgate.net
Catalytic Distillation Techniques
Catalytic distillation (CD) is a prime example of an integrated process applied to mesityl oxide synthesis. In this technique, a solid catalyst is placed within a distillation column, which serves as both the reactor and the separator. For mesityl oxide production from acetone, an acidic catalyst like Amberlyst-15 can be used. acs.orgresearchgate.net
The key advantage of CD is its ability to simultaneously increase the production of the desired intermediate, mesityl oxide, while minimizing subsequent undesirable reactions. acs.org The product distribution is heavily influenced by operational parameters within the CD column. Research from pilot-scale experiments has shown that the reflux flow rate is a governing factor; increasing the reflux flow rate enhances mesityl oxide production while suppressing the formation of higher-molecular-weight byproducts such as phorone and isophorone (B1672270). acs.orgresearchgate.net This is because the continuous removal of mesityl oxide from the reactive zone prevents it from participating in further condensation reactions. researchgate.net
| Parameter | Effect on Mesityl Oxide Synthesis in Catalytic Distillation | Source |
| Reflux Flow Rate | Increased flow rate enhances mesityl oxide production and minimizes the formation of byproducts like phorone and isophorone. | acs.org |
| Reboiler Duty | Interacts with system pressure to affect the reflux flow rate, thereby influencing product distribution. | acs.orgresearchgate.net |
| Catalyst | Acidic ion exchange resins (e.g., Amberlyst-15) are effective for the acetone condensation and dehydration steps. | researchgate.netacs.org |
Simulation and Kinetic Modeling in Process Development
To design and optimize integrated processes like catalytic distillation, simulation and kinetic modeling are indispensable tools. These models are developed to understand the complex interplay between reaction kinetics, phase equilibrium, and mass transfer within the reaction system. finechem-mirea.rufinechem-mirea.ru
Kinetic models for mesityl oxide synthesis are often based on mechanisms like the Langmuir-Hinshelwood approach, which considers the adsorption of reactants and products on the catalyst surface. researchgate.netresearchgate.net These models help in determining favorable operating conditions (e.g., temperature, pressure, feed composition) that maximize the rate of the desired chemical transformation while minimizing side reactions. finechem-mirea.ru For instance, modeling has shown that the presence of water, a byproduct of the reaction, has a significant rate-inhibiting effect, which can be leveraged to improve selectivity towards intermediate products. researchgate.netresearchgate.net
Furthermore, simulation of the entire reaction-rectification process allows for the analysis of the system's static parameters and the construction of a basic technological scheme. finechem-mirea.rufinechem-mirea.ru This is crucial for scaling up the process from laboratory to industrial production.
Green Chemistry Principles in Mesityl Oxide Synthesis
The synthesis of mesityl oxide can be evaluated and improved through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netwhiterose.ac.uk
Key green chemistry principles applicable to mesityl oxide production include:
Waste Prevention: Integrated processes like catalytic distillation and one-step synthesis methods reduce waste by improving selectivity and conversion, minimizing the need for downstream purification steps. acs.orggoogle.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. whiterose.ac.uk While the condensation of acetone to mesityl oxide has a theoretical atom economy of about 82%, byproduct formation lowers the practical value. Processes that improve selectivity directly contribute to better atom economy.
Use of Catalysis: The use of solid, recyclable catalysts, such as acidic ion-exchange resins or zeolites, is preferable to homogeneous acid or base catalysts. iscre28.orgacs.org Solid catalysts are easily separated from the reaction mixture, reducing corrosive waste streams and allowing for catalyst reuse, which aligns with green principles.
Energy Efficiency: Combining reaction and separation into a single unit, as in catalytic distillation, can lead to significant energy savings compared to conventional multi-step processes. google.com Designing processes to operate at milder conditions (e.g., lower temperatures and pressures) also contributes to energy efficiency. google.comgoogle.com
| Green Chemistry Principle | Application in Mesityl Oxide Synthesis | Source |
| Prevention | Utilizing high-selectivity catalysts and integrated processes to minimize byproduct formation. | acs.orggoogle.com |
| Catalysis | Employing solid acid catalysts (e.g., ion-exchange resins) that are easily separable and reusable, avoiding corrosive liquid acids. | iscre28.orgacs.org |
| Energy Efficiency | Implementing single-stage processes and catalytic distillation to reduce the number of unit operations and overall energy consumption. | google.com |
Product Distribution and Selectivity Control in Mesityl Oxide Formation
The reaction of acetone to form mesityl oxide is part of a complex network of series and parallel reactions. researchgate.net Controlling the product distribution to maximize the selectivity for mesityl oxide is a primary goal in process development. The choice of catalyst—acidic or basic—plays a crucial role. Acidic catalysts, such as sulfonic ion-exchange resins, are highly effective for both the initial aldol (B89426) condensation of acetone to diacetone alcohol and the subsequent dehydration to mesityl oxide. iscre28.org Studies have shown that acid resins can achieve mesityl oxide selectivity in the range of 80-90%. iscre28.org In contrast, basic resins are more selective towards the formation of diacetone alcohol and show low selectivity for mesityl oxide. iscre28.org
Formation of Byproducts (Phorones, Isophorones, Mesitylene)
Under the conditions used for mesityl oxide synthesis, several byproducts can be formed through further reactions. wikipedia.orggoogle.com The primary byproducts include:
Phorone: Formed through the continued aldol condensation of another acetone molecule with mesityl oxide. wikipedia.orgorgsyn.org
Isophorone: Originates from an intramolecular Michael addition reaction, a cyclization process. wikipedia.orgresearchgate.netmdpi.com
Mesitylene (B46885): Can be formed, particularly under more severe conditions or with certain acid catalysts, via dehydration and cyclotrimerization of acetone. google.commdpi.com
The formation of these and other higher-molecular-weight compounds is a major cause of reduced yield and can complicate product purification. google.com
| Byproduct | Formation Pathway | Source |
| Phorone | Continued aldol condensation of mesityl oxide with acetone. | wikipedia.orgorgsyn.org |
| Isophorone | Michael addition followed by intramolecular condensation (cyclization). | wikipedia.orgresearchgate.net |
| Mesitylene | Cyclotrimerization and dehydration of acetone. | google.commdpi.com |
| Isomesityl oxide | Double bond isomerization of mesityl oxide. | iscre28.org |
Strategies for Minimizing Undesired Reactions
Several strategies have been developed to enhance selectivity towards mesityl oxide by minimizing the formation of the aforementioned byproducts.
Process Integration: As discussed, catalytic distillation is highly effective. By continuously removing mesityl oxide from the reaction zone as it is formed, its residence time is reduced, thus limiting its availability for subsequent reactions that form phorone and isophorone. researchgate.netacs.org
Control of Water Concentration: In continuous processes using ion-exchange resins, maintaining a small amount of water (e.g., 1-3% by weight) in the acetone feed can paradoxically be beneficial. While water is a reaction product that can inhibit the reaction rate, a controlled amount helps prevent the formation of high-boiling byproducts that adsorb on and deactivate the catalyst. google.com
In-situ Water Removal: A one-step process using a fixed-bed reactor in series with a molecular sieve adsorption tank can effectively remove the water produced during the reaction. google.com This breaks the reaction equilibrium, driving the reaction towards completion and improving acetone conversion while maintaining high selectivity due to milder operating conditions. google.com
Dual-Catalyst Systems: A synergistic approach using a double-bed catalytic system has been proposed. A basic catalyst first promotes the initial condensation steps to form mesityl oxide precursors, which then flow over an acidic catalyst that rapidly completes the dehydration and cyclization to the desired product. This spatial separation of catalytic functions can enhance productivity and stability. acs.org
Mesityl Oxide As a Chemical Intermediate in Advanced Synthesis
Hydrogenation Pathways to Related Ketones and Alcohols
The hydrogenation of mesityl oxide can be controlled to selectively target either the carbon-carbon double bond or the carbonyl group, or both, leading to different reduction products. These pathways are crucial for producing important industrial chemicals like methyl isobutyl ketone (MIBK), 4-methyl-2-pentanol (B46003), and 2-methyl pentane (B18724). mdpi.comwikipedia.org
The most significant application of mesityl oxide is as a precursor in the production of methyl isobutyl ketone (MIBK). wikipedia.org This transformation is achieved through the selective hydrogenation of the carbon-carbon double bond in the mesityl oxide molecule, leaving the carbonyl group intact. mdpi.comacademie-sciences.fr
A diverse range of catalytic systems has been developed to optimize the selective hydrogenation of mesityl oxide to MIBK. Noble metal catalysts, particularly those based on palladium, are highly effective. Palladium supported on materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), acidic ion-exchange resins, or zirconium phosphate (B84403) is commonly used in one-step processes starting from acetone (B3395972). mdpi.comresearchgate.nettaylorfrancis.comresearchgate.net These systems often operate in the liquid phase under moderate temperatures (120-160 °C) and pressures (10-100 bar), achieving high selectivity for MIBK, often exceeding 90%. mdpi.com
Nickel catalysts, including Raney nickel and supported nickel systems, are also employed, sometimes favoring the further hydrogenation to other products if conditions are not carefully controlled. taylorfrancis.comgoogle.comacademie-sciences.fr For instance, crude mesityl oxide can be hydrogenated over a nickel catalyst at 80-130°C and 10-13 atm to primarily yield MIBK. google.com
Other catalytic systems investigated include:
Copper-based catalysts : Used in the traditional three-step MIBK synthesis. taylorfrancis.comacademie-sciences.fr
Sulfided bimetallic catalysts : Systems such as NiW, NiMo, and CoMo supported on acid-modified phonolite have been studied, showing high activity. Sulfided NiW and NiMo catalysts were found to be particularly active for MIBK production. mdpi.comresearchgate.net
Bifunctional catalysts : Catalysts that possess both metal and acid/base functionalities, such as palladium on hydroxyapatite, are used in one-step syntheses from acetone. researchgate.netescholarship.org The support catalyzes the initial acetone condensation to mesityl oxide, which is then hydrogenated in situ by the metal. mdpi.comosti.gov
Table 1: Catalytic Systems for MIBK Production from Mesityl Oxide
| Catalyst Type | Support Material | Key Features & Conditions | Selectivity to MIBK |
| Palladium (Pd) | Alumina (Al₂O₃) | Liquid phase, 0.52 wt% Pd. researchgate.netresearchgate.net | ~94.5% researchgate.netresearchgate.net |
| Palladium (Pd) | Acidic Ion-Exchange Resins | One-step process from acetone. mdpi.comtaylorfrancis.com | High |
| Nickel (Ni) | Raney Nickel | Liquid phase, 80-130°C, 10-13 atm. google.com | High (>90%) google.com |
| Sulfided NiW/NiMo | HCl-modified Phonolite | Autoclave, 375°C, 50 bar H₂. mdpi.com | High activity mdpi.comresearchgate.net |
| Bifunctional Pd | Hydroxyapatite/SiO₂ | Physical mixture for one-step synthesis from acetone. researchgate.netescholarship.org | >95% (at <5% conversion) osti.gov |
The synthesis of MIBK from acetone is understood to be a consecutive reaction process. The first stage involves the aldol (B89426) condensation of acetone to form diacetone alcohol (DAA). taylorfrancis.comescholarship.org This is followed by the dehydration of DAA to yield mesityl oxide (MO). taylorfrancis.comescholarship.org The final step is the hydrogenation of the C=C bond of mesityl oxide to produce MIBK. escholarship.orgosti.gov
Studies on the kinetics of the direct hydrogenation of mesityl oxide in the liquid phase over a Pd/Al₂O₃ catalyst have shown that the reaction is first-order with respect to the partial pressure of hydrogen. researchgate.netresearchgate.net However, a non-linear dependence on the concentration of mesityl oxide was observed. researchgate.netresearchgate.net
If the hydrogenation of mesityl oxide is allowed to proceed further, or if more stringent conditions or different catalysts are used, both the carbon-carbon double bond and the carbonyl group can be reduced. This complete hydrogenation results in the formation of 4-methyl-2-pentanol, also known as methyl isobutyl carbinol (MIBC). wikipedia.orgsmolecule.comomanchem.com This alcohol is an important industrial solvent and chemical intermediate in its own right. chemicalbook.com Nickel-based catalysts have been noted to facilitate this further reduction of MIBK to MIBC, especially at higher temperatures. academie-sciences.frtaylorfrancis.com
Under specific catalytic conditions, mesityl oxide can undergo hydrogenolysis, a process that involves hydrogenation with the cleavage of a chemical bond. In this case, the carbonyl group (C=O) is removed from the molecule, yielding the alkane 2-methyl pentane. mdpi.comacademie-sciences.fr This reaction pathway is of interest for producing components for gasoline fuel. researchgate.net Catalytic systems like CoMo supported on HCl-modified phonolite have shown the highest activity for producing 2-methyl pentane from mesityl oxide. mdpi.comresearchgate.net The process can also occur via the hydrogenation of MIBK using a bifunctional metal-acid catalyst, such as platinum on zeolite, which proceeds through a 4-methyl-2-pentanol intermediate. researchgate.netresearchgate.net
Table 2: Hydrogenation Products of Mesityl Oxide
| Product Name | Chemical Formula | Reaction Pathway | Key Catalyst Mentioned |
| Methyl Isobutyl Ketone (MIBK) | CH₃COCH₂CH(CH₃)₂ | Selective hydrogenation of C=C bond. wikipedia.org | Palladium, Nickel researchgate.netgoogle.com |
| 4-Methyl-2-pentanol (MIBC) | CH₃CH(OH)CH₂CH(CH₃)₂ | Complete hydrogenation of C=C and C=O bonds. wikipedia.orgsmolecule.com | Nickel academie-sciences.frtaylorfrancis.com |
| 2-Methyl Pentane | CH₃CH₂CH₂CH(CH₃)₂ | Hydrogenolysis (removal of C=O group). mdpi.comacademie-sciences.fr | CoMo/Ph-HCl mdpi.comresearchgate.net |
Selective Reduction to Methyl Isobutyl Ketone (MIBK)
Nucleophilic Addition Reactions of Mesityl Oxide
The structure of mesityl oxide as an α,β-unsaturated ketone makes it highly susceptible to nucleophilic addition reactions. solubilityofthings.com Specifically, it is an excellent Michael acceptor, readily undergoing conjugate addition (also known as 1,4-addition). chemeurope.comwikipedia.org In this type of reaction, a nucleophile adds to the carbon-carbon double bond at the β-carbon position relative to the carbonyl group. chemeurope.com
The reaction is initiated by a base, which deprotonates a suitable nucleophile (a Michael donor) to form a carbanion. chemeurope.combyjus.com This carbanion then attacks the electrophilic β-carbon of mesityl oxide. wikipedia.org A wide variety of nucleophiles can be used, including enolates from compounds like diethyl malonate, as well as amines and thiols. chemeurope.com The reaction between mesityl oxide and diethyl malonate is a classic example of the Michael reaction. chemeurope.comwikipedia.org These reactions are fundamental in organic synthesis for the mild formation of new carbon-carbon bonds, creating a useful 1,5-dioxygenated pattern in the resulting product. chemeurope.comwikipedia.org
Michael Addition with Diverse Nucleophiles
The Michael addition, a cornerstone of carbon-carbon bond formation, readily employs mesityl oxide as a Michael acceptor. chemeurope.commasterorganicchemistry.com This reaction involves the nucleophilic addition of a carbanion or other nucleophile to the β-carbon of the α,β-unsaturated carbonyl system of mesityl oxide. chemeurope.comspcmc.ac.in A wide array of nucleophiles can participate in this reaction, leading to the formation of a 1,5-dioxygenated product. chemeurope.com
Classic examples of nucleophiles used in Michael additions with mesityl oxide include:
Diethyl malonate : This reaction is a well-established example of a Michael addition. chemeurope.comcollegedunia.com
Amines and Thiols : As an α,β-unsaturated ketone, mesityl oxide is an effective Michael acceptor for these nucleophiles.
Nitrogen-centered nucleophiles : The aza-Michael addition, the 1,4-conjugated addition of nitrogen-centered nucleophiles to electron-deficient alkenes like mesityl oxide, is a significant reaction in modern organic synthesis. researchgate.net
The mechanism of the Michael addition with mesityl oxide typically proceeds through the formation of an enolate ion from the nucleophile, which then attacks the β-carbon of mesityl oxide. masterorganicchemistry.comspcmc.ac.in
Condensation with Alkyl Halides for Substituted Methyl Ketones
Mesityl oxide can undergo condensation reactions with alkyl and alkenyl halides to produce substituted methyl ketones. tandfonline.com This method provides a valuable route for the synthesis of various methyl ketones that are important in the fragrance and pharmaceutical industries. tandfonline.com The reaction is typically carried out in liquid ammonia (B1221849) and results in a mixture of α-alkyl or α-alkenyl α-isopropenyl acetone and α-alkyl or α-alkenyl α-isopropylidene acetone. tandfonline.com
These resulting alkylated mesityl oxides serve as useful intermediates for the production of methyl alkyl ketones. tandfonline.com
Oxidation Reactions of Mesityl Oxide
Mesityl oxide can undergo oxidation to yield various products depending on the oxidizing agent and reaction conditions. One notable oxidation reaction involves the use of molecular oxygen in the liquid phase in the presence of an oxidation catalyst, such as compounds of manganese, nickel, copper, cobalt, and vanadium. google.com This process can produce alpha-methyl beta-acetyl acrylic acid. google.com Another approach to oxidation is through epoxidation. For instance, the epoxidation of mesityl oxide can be achieved using dilute aqueous hydrogen peroxide with a natural phosphate catalyst. researchgate.net
Table 1: Oxidation Products of Mesityl Oxide
| Oxidizing Agent | Catalyst | Product |
|---|---|---|
| Molecular Oxygen | Compounds of Mn, Ni, Cu, Co, V | Alpha-methyl beta-acetyl acrylic acid google.com |
| Hydrogen Peroxide | Natural Phosphate | Mesityl oxide epoxide researchgate.net |
Role in Advanced Materials Synthesis
Mesityl oxide's reactivity and properties make it a valuable component in the synthesis of advanced materials, including nanomaterials and high-energy-density fuels.
Mesityl oxide has been utilized in the synthesis of metal oxide nanoparticles. mdpi.com Its role can be as a solvent or a reactant in processes designed to create nanoparticles with specific properties for applications in catalysis, electronics, and environmental remediation. mdpi.comsigmaaldrich.com For example, it has been employed in studies related to the synthesis of nanomaterials, contributing to advancements in green chemistry. sigmaaldrich.com
A significant application of mesityl oxide is in the synthesis of high-density jet fuel range branched cycloalkanes. smolecule.combohrium.comresearchgate.net In a novel approach, mesityl oxide is reacted with 2-methylfuran (B129897) in a process that involves alkylation, hydrolysis, and intramolecular aldol condensation, followed by hydrodeoxygenation. smolecule.comresearchgate.netmdpi.com This synthesis route produces cycloalkanes with high density (0.82 g/mL) and low freezing points (217-219 K), making them suitable as additives to enhance the energy density of bio-jet fuels. smolecule.comresearchgate.netmdpi.com
Table 2: Properties of Jet Fuel Range Cycloalkanes from Mesityl Oxide
| Property | Value | Reference |
|---|---|---|
| Density | 0.82 g/mL | smolecule.comresearchgate.net |
| Freezing Point | 217-219 K | smolecule.comresearchgate.net |
Theoretical and Computational Investigations of Mesityl Oxide
Quantum Mechanical and Molecular Mechanical Approaches
Theoretical and computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules like mesityl oxide at an atomic level. By combining the accuracy of quantum mechanics (QM) for the chemically active regions with the efficiency of molecular mechanics (MM) for the larger environment, hybrid QM/MM methods offer a detailed understanding of complex chemical systems.
Sequential Quantum Mechanics/Molecular Mechanics (S-QM/MM)
The sequential QM/MM approach is a powerful methodology used to study the behavior of molecules in solution. researchgate.net This method involves a multi-step process where classical molecular simulations, such as Monte Carlo or molecular dynamics, are first performed to generate a series of solvent configurations around the solute. Subsequently, quantum mechanical calculations are performed on snapshots from these simulations, treating the solute at a high level of theory while the solvent is represented by a simpler model, such as point charges.
In the study of mesityl oxide, the S-QM/MM approach has been instrumental in elucidating the influence of hydration on its structure and electronic properties. researchgate.net This methodology allows for a detailed analysis of the solute-solvent interactions and their impact on conformational equilibria and electronic absorption spectra. researchgate.net
Ab Initio Methods and Molecular Dynamics Simulations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. When combined with molecular dynamics (MD) simulations, which simulate the physical movements of atoms and molecules, it is possible to study the time-dependent behavior of a system.
For mesityl oxide, MD simulations have been employed to investigate the syn/anti population ratio in different environments. researchgate.net These simulations, which can be coupled with conformational bias Monte Carlo (CBMC) methods, provide insights into the free energy differences between conformers and the rotational barriers. researchgate.net
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become one of the most popular and versatile methods available in computational chemistry. Time-Dependent DFT (TDDFT) is an extension of DFT that allows for the study of excited states and electronic spectra. wikipedia.orguci.edu
In the context of mesityl oxide, DFT calculations have been used to determine the Gibbs free energy in both the gas phase and in solution, helping to understand the relative stability of its conformers. researchgate.net TDDFT is particularly useful for calculating electronic excitation energies and simulating UV-Vis absorption spectra, providing a theoretical basis for understanding the solvatochromic shifts observed experimentally. researchgate.netwikipedia.org
Conformational Analysis and Stability in Different Environments
Mesityl oxide can exist in two planar conformations, syn and anti, which are in equilibrium. The relative stability of these conformers is significantly influenced by the surrounding environment.
Syn-Anti Equilibrium and Solvent Polarity Effects
The equilibrium between the syn and anti conformers of mesityl oxide is highly dependent on the polarity of the solvent. researchgate.net In the gas phase and in low-polarity solvents, the syn-form is predominantly favored. However, in aqueous solution, the equilibrium shifts, and the anti-form becomes the dominant species. researchgate.net This shift is a direct consequence of the different interactions of each conformer with the solvent molecules.
The table below summarizes the calculated relative energies of the syn and anti conformers of mesityl oxide in the gas phase and in water, illustrating the effect of the solvent on their stability.
| Conformer | Environment | Relative Energy (kcal/mol) |
| syn | Gas Phase | 0.00 |
| anti | Gas Phase | 0.80 |
| syn | Water | 1.20 |
| anti | Water | 0.00 |
Solvation Phenomena and Intermolecular Interactions
The solvation of mesityl oxide, particularly in water, involves specific intermolecular interactions that play a crucial role in its conformational preference and electronic properties. The consideration of explicit solvent molecules in computational models is vital for an accurate description of these phenomena. researchgate.net
Analysis of the solute-solvent interactions reveals the formation of hydrogen bonds between the carbonyl group of mesityl oxide and the surrounding water molecules. researchgate.net These interactions are key to stabilizing the anti conformer in aqueous solution. The polarization of mesityl oxide by the solvent is also a significant factor that must be taken into account to correctly describe the electrostatic interactions between the solute and the solvent. researchgate.net
The solvatochromic shift in the π-π* electronic transition of mesityl oxide when moving from the gas phase to a water solvent is a notable phenomenon. researchgate.net This red-shift of approximately -2500 cm⁻¹ is a result of two competing effects: a blue-shift of about 1700 cm⁻¹ due to the syn to anti conformational change, and a larger red-shift of around -4200 cm⁻¹ caused by the solvent's effect on the electronic structure of the molecule. researchgate.net This solvent effect can be further broken down into contributions from the electrostatic bulk effect (approximately 60%), the explicit inclusion of hydrogen-bonded water molecules (about 10%), and the explicit inclusion of the nearest water molecules (around 30%). researchgate.net
The following table details the calculated solvatochromic shifts for mesityl oxide in different solvents, highlighting the impact of the solvent environment on its electronic absorption spectrum.
| Solvent | Calculated Solvatochromic Shift (cm⁻¹) |
| Acetonitrile | -120 |
| Methanol | -1410 |
| Water | -2500 |
Solvent Effects on Electronic Structure and Absorption Spectra
The surrounding solvent environment plays a crucial role in modulating the electronic structure and, consequently, the absorption spectra of mesityl oxide. Computational studies, often employing a combination of quantum mechanics (QM) and molecular mechanics (MM), have elucidated the intricate interplay between the solute and solvent molecules.
Research has shown that the stability of the two main conformers of mesityl oxide, syn and anti, is highly dependent on the polarity of the solvent. In the gas phase and in non-polar solvents, the syn-conformer is predominantly stable. However, in aqueous solutions, the anti-conformer becomes the more dominant species. This shift in conformational equilibrium has a direct impact on the molecule's electronic properties. libretexts.orgresearchgate.net
The π–π* electronic transition of mesityl oxide exhibits a notable solvatochromic shift, meaning its position in the absorption spectrum changes with the solvent. Specifically, moving from the gas phase to a water solvent results in a significant red-shift (a shift to longer wavelengths). Computational models have been developed to dissect the contributions to this shift. One major factor is the solvent's effect on the electronic structure of the mesityl oxide molecule itself, which induces a substantial red-shift. Another competing factor is the conformational change from the syn to the anti form in polar solvents, which leads to a blue-shift (a shift to shorter wavelengths). libretexts.orgrsc.org
| Contribution to Spectral Shift (Gas to Water) | Estimated Shift (cm-1) |
|---|---|
| Solvent Effect on Electronic Structure | ~ -4,200 |
| syn → anti Conformational Change | ~ +1,700 |
| Net Calculated Red-Shift | ~ -2,500 |
Polarization Effects and Hydrogen Bonding Networks
Polarization effects, which describe the distortion of a molecule's electron cloud in response to an external electric field (such as that from solvent molecules), are critical for accurately modeling the behavior of mesityl oxide in solution. The inclusion of polarization in computational models is vital for a correct description of the solute-solvent electrostatic interactions. researchgate.net
In polar solvents like water, the solvent molecules arrange themselves around the mesityl oxide molecule, forming a structured solvation shell. The electrostatic interactions within this shell lead to a polarization of the mesityl oxide molecule. This polarization, in turn, affects the molecule's electronic properties and its absorption spectrum. libretexts.orgresearchgate.net
| Component of Solvent Effect on Electronic Structure | Approximate Contribution |
|---|---|
| Electrostatic Bulk Effect | ~ 60% |
| Explicit Nearest Water Molecules (Non-H-bonded) | ~ 30% |
| Explicit Hydrogen-Bonded Water Molecules | ~ 10% |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry serves as a powerful tool for investigating the detailed mechanisms of chemical reactions involving mesityl oxide. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the energetic feasibility of proposed reaction pathways.
Calculation of Activation Barriers and Reaction Energetics
The formation of mesityl oxide from acetone (B3395972) proceeds via an aldol (B89426) condensation reaction to form diacetone alcohol, which then undergoes dehydration. Computational studies, particularly those using density functional theory (DFT), have been employed to investigate the energetics of these steps. For the acid-catalyzed dehydration of diacetone alcohol to mesityl oxide within a zeolite catalyst, the Gibbs free energy barrier has been calculated. rsc.org
These theoretical calculations provide valuable insights that complement experimental kinetic studies. For instance, it has been computationally shown that the dehydration of diacetone alcohol to mesityl oxide has a lower activation barrier than the initial carbon-carbon bond-forming step in the self-condensation of acetone. rsc.org This suggests that once diacetone alcohol is formed, its conversion to mesityl oxide is relatively facile under the reaction conditions.
| Reaction Step | Calculated Gibbs Free Energy of Activation (ΔG‡) | Reference State |
|---|---|---|
| Acetone Aldol Self-Condensation (Rate-Determining Step) | 185 kJ mol-1 | Gaseous Acetone and Zeolite Catalyst |
| Decomposition of Mesityl Oxide | 153 kJ mol-1 | Not specified |
Advanced Analytical and Spectroscopic Characterization of Mesityl Oxide and Its Reactions
Spectroscopic Analysis Techniques
Spectroscopy is a cornerstone for the molecular-level investigation of mesityl oxide, offering non-destructive and highly informative data.
UV-Vis Spectroscopy in Solvatochromic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the electronic transitions within mesityl oxide and how they are influenced by the surrounding solvent, a phenomenon known as solvatochromism. The polarity of the solvent can significantly affect the position of the absorption bands. usp.brx-mol.com
The π-π* transition of mesityl oxide, typically observed in the 200-250 nm range, is particularly sensitive to solvent polarity. usp.br For instance, the maximum absorption wavelength (λmax) for this transition is reported at 230.6 ± 0.5 nm in the non-polar solvent isooctane (B107328) and shifts to 242.6 ± 0.5 nm in the highly polar solvent water. usp.br This shift, known as a bathochromic or red shift, corresponds to a solvatochromic shift of -2,145 ± 90 cm⁻¹. usp.br
Theoretical studies using quantum mechanics and molecular mechanics (QM/MM) have been employed to understand these solvent effects in detail. usp.brresearchgate.net These studies have calculated solvatochromic shifts for mesityl oxide in various solvents, which are in good agreement with experimental values. researchgate.net The relative stability of the syn and anti conformations of mesityl oxide also changes with solvent polarity, contributing to the observed spectral shifts. researchgate.net In gas-phase and low-polarity solvents, the syn-form is dominant, while the anti-form is more prevalent in aqueous solutions. usp.br
Table 1: Experimental and Calculated UV-Vis Spectroscopic Data for Mesityl Oxide in Various Solvents
| Solvent | Experimental λmax (nm) | Calculated Solvatochromic Shift (cm⁻¹) |
| Isooctane | 230.6 ± 0.5 usp.br | N/A |
| Water | 242.6 ± 0.5 usp.br | -2500 researchgate.net |
| Acetonitrile | N/A | -120 researchgate.net |
| Methanol | N/A | -1410 researchgate.net |
Note: N/A indicates that the data was not available in the searched sources.
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in mesityl oxide and studying its interactions with other molecules. The IR spectrum of mesityl oxide displays characteristic absorption bands corresponding to its key structural features. acs.org For example, an intense IR absorption band is associated with the carbonyl (C=O) group. usp.br
FTIR spectroscopy has been used to study the adsorption of mesityl oxide on acid catalysts. acs.org These studies can distinguish the interactions of the carbonyl group and the carbon-carbon double bond with different acid sites, such as Brønsted and Lewis acids. acs.org This technique is unique in its ability to qualitatively and quantitatively detect both the reactant (acetone) and the product (mesityl oxide) in condensation reactions on catalyst surfaces. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of mesityl oxide and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the context of reactions involving mesityl oxide, NMR is crucial for tracking the formation of new products and elucidating their structures. For instance, in the reaction of olmesartan (B1677269) medoxomil with mesityl oxide, ¹H NMR data was used to confirm the structure of the resulting N-alkyl impurity. sci-hub.se Similarly, ¹H and ¹³C NMR spectroscopy were used to establish the structure of rhodium and iridium complexes with oxodienyl ligands derived from mesityl oxide. acs.org
Chromatographic Methods for Mixture Analysis and Purity Assessment
Chromatographic techniques are essential for separating mesityl oxide from complex mixtures, assessing its purity, and quantifying its presence, even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a highly specific and sensitive method for analyzing mesityl oxide. scientificlabs.comsigmaaldrich.com This technique is frequently used for the determination of mesityl oxide as an impurity in pharmaceutical substances. researchgate.netrsc.org
In a typical GC-MS analysis of mesityl oxide, the sample is injected into the gas chromatograph, where it is vaporized and separated from other components in the mixture based on its volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification. For mesityl oxide, characteristic mass fragments at m/z 55, 83, and 98 are often monitored for qualification and quantification. researchgate.netrsc.org Headspace GC-MS is another variation used for analyzing mesityl oxide, particularly in solid or complex matrices. analytice.com
Table 2: GC-MS Method Parameters for Mesityl Oxide Analysis in Enalapril (B1671234) Maleate (B1232345)
| Parameter | Value |
| Mode | Electron Ionization/Selective Ion Monitoring (EI/SIM) researchgate.netrsc.org |
| Monitored m/z for Mesityl Oxide | 55, 83, 98 researchgate.netrsc.org |
| Limit of Detection (LOD) | ≤ 0.5 μg g⁻¹ researchgate.netrsc.org |
| Limit of Quantification (LOQ) | ≤ 1.8 μg g⁻¹ researchgate.netrsc.org |
| Chromatographic Run Time | < 10 minutes researchgate.netrsc.org |
Gas Chromatography with Flame Ionization Detection (GC-FID) and Thermal Conductivity Detection (TCD)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for the quantitative analysis of mesityl oxide. nih.gov The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon entering the detector. This makes it well-suited for determining the concentration of mesityl oxide in various samples.
A validated GC-FID method for the trace level analysis of mesityl oxide and diacetone alcohol in atazanavir (B138) sulfate (B86663) drug substance has been developed. nih.gov This method utilizes a fused silica (B1680970) capillary column and a temperature program to achieve separation. nih.gov The detection and quantitation limits for mesityl oxide were found to be 5 µg/g and 10 µg/g, respectively. nih.gov The method demonstrated good linearity, with a correlation coefficient greater than 0.999 in the range of 10 µg/g to 150 µg/g. nih.gov
In some applications, GC is also coupled with a Thermal Conductivity Detector (TCD). The analysis of the reduction products of mesityl oxide has been performed using a combination of GC/MS and GC/FID-TCD. researchgate.net
Table 3: GC-FID Method Validation for Mesityl Oxide in Atazanavir Sulfate
| Parameter | Result |
| Column | Rtx-5, 30 m x 0.53 mm x 5.0 µm nih.gov |
| Run Time | 20 minutes nih.gov |
| Detection Limit | 5 µg/g nih.gov |
| Quantitation Limit | 10 µg/g nih.gov |
| Linearity Range | 10 µg/g - 150 µg/g nih.gov |
| Correlation Coefficient | > 0.999 nih.gov |
| Average Recovery | 102.0% - 103.7% nih.gov |
Liquid Chromatography Applications
The analysis of mesityl oxide and its related compound, diacetone alcohol, using High-Performance Liquid Chromatography (HPLC) is not considered straightforward due to their specific chemical and physical properties. hep.com.cn Gas chromatography (GC) is often a more feasible method for the separation and quantification of these compounds. tsijournals.com GC methods, frequently coupled with flame ionization detection (FID) or mass spectrometry (MS), have been developed for the trace analysis of mesityl oxide in various matrices, including acetone (B3395972) and pharmaceutical substances. tsijournals.comoup.commdpi.comnih.gov For instance, a GC-FID method was developed to detect mesityl oxide and diacetone alcohol in atazanavir sulfate, with detection and quantitation limits of 5 µg/g and 10 µg/g, respectively. nih.gov Another validated GC method achieved a limit of detection of about 1.5 ppm and a limit of quantitation of about 6 ppm for mesityl oxide in pharmaceutical drug substances. tsijournals.com
Despite the preference for GC, liquid chromatography is still applied in related analyses. In the development of an analytical method for imipenem (B608078) and cilastatin, HPLC was used, and the method included a note to disregard any peaks attributable to mesityl oxide that might appear in the chromatogram. uniovi.es Furthermore, HPLC methods have been developed for compounds structurally related or used in similar processes, such as paclitaxel, where HPLC was performed on an ODS column. researchgate.net The analysis of reaction products from acetone condensation, which produces mesityl oxide, often involves gas-liquid chromatography to analyze the liquid products. mdpi.com
Surface and Material Characterization Techniques for Catalysis Research
The synthesis and reduction of mesityl oxide are heavily reliant on heterogeneous catalysis. Understanding the physical and chemical properties of these catalysts is paramount for optimizing reaction conditions and product selectivity. A suite of advanced analytical techniques is employed to characterize these materials thoroughly. Catalysts developed for mesityl oxide reduction, such as NiW, NiMo, and CoMo supported on modified phonolite, have been extensively characterized using methods including X-ray Diffraction (XRD), X-ray Fluorescence (XRF), Brunauer-Emmett-Teller (BET) surface analysis, mercury porosimetry, and Scanning Electron Microscopy (SEM). researchgate.netmdpi.com
X-ray Diffraction (XRD) is a fundamental technique used to determine the crystalline structure of catalytic materials. In the context of mesityl oxide-related reactions, XRD analysis provides crucial information on the phase composition of the catalysts.
For instance, in studies of catalysts for acetone self-condensation, XRD patterns are used to identify the crystalline phases present. For Mg-Al mixed oxides, XRD analysis has shown the presence of the MgO periclase phase after calcination, with no traces of the original hydrotalcite phase detected. conicet.gov.ar Similarly, for Pt/TiO2 and Ni/TiO2 catalysts used in acetone aldol (B89426) condensation, XRD results confirmed a clear anatase crystalline structure for the support, without showing distinct peaks for the platinum or nickel metallic phases, suggesting high dispersion. uniovi.es
In the characterization of phonolite-supported catalysts for mesityl oxide reduction, XRD diagrams were analyzed to gain insights into the catalyst structures. mdpi.com The patterns for HCl-modified phonolite (Ph-HCl) showed more intense signals corresponding to feldspar (B12085585) group minerals like sanidine, analcime, and nepheline. mdpi.com Upon impregnation with metals, no clear evidence of a NiO crystal phase was found in the nickel-containing materials, indicating that the metal oxide was likely highly dispersed or in an amorphous state on the support surface. mdpi.com
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. In catalysis research for mesityl oxide reactions, XRF is employed to quantify the weight percentage of active metals and other elements within the catalyst. This information is vital for confirming successful catalyst preparation and for correlating catalyst composition with its activity and selectivity.
A study on mesityl oxide reduction utilized NiW, NiMo, and CoMo catalysts supported on acid-modified phonolite (Ph-HCl). mdpi.com XRF analysis was performed to determine the elemental makeup of the fresh catalysts and the support material. The results confirmed the loading of the desired metals and also identified other significant elements present in the natural phonolite support. researchgate.netmdpi.com
| Sample | Si (wt%) | Al (wt%) | Ni (wt%) | W (wt%) | Mo (wt%) | Co (wt%) | Na (wt%) | K (wt%) | Fe (wt%) |
| Ph-HCl | 34.8 | 6.7 | 0.0 | 0.0 | 0.0 | 0.0 | 2.8 | 6.6 | 0.8 |
| NiW/Ph-HCl | 28.5 | 5.3 | 5.2 | 9.8 | 0.0 | 0.0 | 1.7 | 5.2 | 0.5 |
| NiMo/Ph-HCl | 28.9 | 5.5 | 5.4 | 0.0 | 10.0 | 0.0 | 1.2 | 2.8 | 0.6 |
| CoMo/Ph-HCl | 29.6 | 5.7 | 0.0 | 0.0 | 9.0 | 4.6 | 1.4 | 2.7 | 0.6 |
Table 1: Elemental composition of phonolite-based supports and catalysts as determined by XRF analysis. Data sourced from a study on mesityl oxide reduction. researchgate.net
This quantitative data is crucial for understanding how the elemental composition, such as the specific combination and concentration of metals like Nickel (Ni), Tungsten (W), Molybdenum (Mo), and Cobalt (Co), influences the catalytic performance in the reduction of mesityl oxide to valuable products like methyl isobutyl ketone. mdpi.com
The Brunauer-Emmett-Teller (BET) method is a critical technique for measuring the specific surface area of porous materials, which is a key factor in determining catalytic activity. A higher surface area generally provides more active sites for the reaction to occur. This analysis is widely applied in the characterization of catalysts for acetone condensation and mesityl oxide synthesis. acs.orgacs.org
Nitrogen adsorption/desorption isotherms are measured, and the BET equation is applied to calculate the surface area. acs.orgosti.gov In studies of catalysts like amorphous mesoporous titanosilicates, tantalum phosphates, and modified ion-exchange resins, BET analysis is used to correlate textural properties with catalytic performance. hep.com.cnmdpi.comrsc.org For example, the introduction of phosphate (B84403) into tantalum-based catalysts was shown to significantly increase the BET surface area and pore volume compared to the parent Ta2O5. rsc.org
| Catalyst Sample | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Source |
| Ta2O5 | 36.5 | 0.084 | rsc.org |
| TaPO-0.5 | 268.8 | 0.43 | rsc.org |
| TaPO-1 | 314.1 | 0.43 | rsc.org |
| TaPO-2 | 354.5 | 0.46 | rsc.org |
| Pt/γ-Al2O3 | - | - | nih.gov |
| Al-MCM-41 | - | - | acs.org |
| TiO2 | - | - | acs.org |
Table 2: Textural properties of various catalysts used in acetone condensation and mesitylene (B46885) synthesis, determined by N2 physisorption (BET and BJH methods). acs.orgrsc.orgnih.gov
For catalysts used in mesityl oxide reduction, BET analysis revealed that the specific surface area was lower for metal oxide-supported solids compared to the support alone, which was attributed to the blocking of pores by the deposited metals. mdpi.com This highlights the trade-offs in catalyst design between metal loading and maintaining a high accessible surface area.
Mercury Intrusion Porosimetry (MIP) is a powerful technique for characterizing the pore structure of materials, covering a wide range of pore diameters from nanometers to micrometers. particletechlabs.comanton-paar.com The method involves forcing mercury, a non-wetting liquid, into the pores of a sample under increasing pressure. particletechlabs.com The volume of mercury intruded at each pressure is measured, allowing for the determination of pore size distribution, total pore volume, and porosity. particletechlabs.com This technique is particularly useful for characterizing materials with larger pore structures, such as many catalyst supports. particletechlabs.com
In catalysis research related to mesityl oxide, mercury porosimetry provides essential data on the accessibility of the catalyst's internal structure to reactant molecules. For the phonolite-supported catalysts (NiW, NiMo, CoMo/Ph-HCl) used in mesityl oxide reduction, mercury porosimetry measurements were performed to assess their porosity. mdpi.com The results showed that the total porosity for the catalysts was lower than that of the modified phonolite support. This decrease was attributed to the deposition of metal oxides, which filled some of the surface pores. researchgate.netmdpi.com Understanding these changes in pore structure is vital, as the void structure of a catalyst support directly impacts properties like fluid permeability and access to active sites. micromeritics.com
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and morphology of catalyst materials. It provides high-resolution images that reveal details about particle shape, size, and aggregation, which can influence the catalyst's performance and stability.
Temperature-Programmed Desorption (TPD) for Acidity/Basicity
Temperature-programmed desorption (TPD) is a powerful technique used to characterize the acid-base properties of catalysts, which are crucial for reactions involving mesityl oxide, such as its synthesis from acetone or its further conversion. This method involves adsorbing a probe molecule (typically ammonia (B1221849) (NH₃) for acidity or carbon dioxide (CO₂) for basicity) onto the catalyst surface at a low temperature. Subsequently, the temperature is increased at a linear rate, causing the probe molecules to desorb. A detector, often a mass spectrometer, monitors the concentration of the desorbed molecules as a function of temperature, providing a TPD profile.
The temperature at which desorption occurs indicates the strength of the acid or base sites; higher desorption temperatures correspond to stronger sites. The total amount of desorbed probe gas is proportional to the total number of acid or base sites.
In the context of mesityl oxide synthesis via acetone condensation, both acid and base sites play a role. Basic catalysts facilitate the initial aldol condensation to form diacetone alcohol, while acid catalysts promote the subsequent dehydration to mesityl oxide. acs.org Studies on various catalysts demonstrate the utility of TPD in elucidating these properties.
For instance, in a study using Mg-Al mixed oxides for acetone self-condensation, NH₃-TPD was employed to measure acid site densities, while CO₂-TPD was used to quantify basic sites. scielo.org.arconicet.gov.ar It was found that the catalyst's selectivity towards mesityl oxide or other products like isophorone (B1672270) was dependent on the balance of these acid-base properties. conicet.gov.arresearchgate.net Mg-rich catalysts, with a higher density of basic sites, tended to favor the formation of mesityl oxide. scielo.org.arresearchgate.net
Similarly, research on phonolite-supported metal catalysts (NiW, NiMo, CoMo) for mesityl oxide reduction utilized NH₃-TPD and CO₂-TPD to characterize the acidity and basicity of the catalyst supports. mdpi.comresearchgate.net The NH₃-TPD profiles for these catalysts showed a main desorption peak between 50-250 °C, corresponding to weak and intermediate acid sites. mdpi.com The CO₂-TPD profiles also revealed desorption peaks in the 50-250 °C range, indicating weak and intermediate basic sites. mdpi.comresearchgate.net The intensity of these peaks provided information on the relative number of these sites, with the NiW/Ph-HCl catalyst showing a higher number of weak alkaline sites. mdpi.comresearchgate.net
The table below summarizes typical TPD findings for catalysts used in mesityl oxide related reactions.
| Catalyst System | Probe Molecule | Site Type | Desorption Temperature Range (°C) | Site Strength | Reference |
| Mg-Al Mixed Oxides | NH₃ | Acid | - | Varied with Al content | scielo.org.ar |
| Mg-Al Mixed Oxides | CO₂ | Base | - | Varied with Mg content | scielo.org.ar |
| NiW, NiMo, CoMo on Phonolite | NH₃ | Acid | 50-250 | Weak to Intermediate | mdpi.com |
| NiW, NiMo, CoMo on Phonolite | CO₂ | Base | 50-250 | Weak to Intermediate | mdpi.comresearchgate.net |
| TiO₂ | CO₂ | Base | - | Moderate | uniovi.es |
| Al-MCM-41 | NH₃ | Acid | - | High | uniovi.es |
Hydrogen Temperature-Programmed Reduction (H₂-TPR)
Hydrogen temperature-programmed reduction (H₂-TPR) is a technique used to assess the reducibility of metal oxide species present in a catalyst. This is particularly relevant for hydrogenation reactions, where mesityl oxide is converted to other valuable chemicals like methyl isobutyl ketone (MIBK) or 2-methyl pentane (B18724) (2MP). In an H₂-TPR experiment, a catalyst is heated under a flowing mixture of hydrogen and an inert gas (e.g., argon). The consumption of hydrogen is monitored by a thermal conductivity detector (TCD) as the temperature increases. The resulting profile, a plot of hydrogen consumption versus temperature, provides information about the temperatures at which different metal oxide species are reduced.
Lower reduction temperatures generally indicate that the metal species are more easily reduced, which can correlate with higher catalytic activity in hydrogenation reactions. The area under the reduction peaks can be used to quantify the amount of reducible species.
In a study of mesityl oxide reduction using NiW, NiMo, and CoMo catalysts supported on acid-modified phonolite, H₂-TPR was used to characterize the reducibility of the different metal oxides. mdpi.comresearchgate.net
NiW/Ph-HCl: Showed two reduction peaks with maxima at 363 °C and 593 °C, attributed to the reduction of nickel and tungsten oxides, respectively. mdpi.com
NiMo/Ph-HCl: Exhibited a reduction peak around 500 °C, corresponding to the reduction of Mo⁶⁺ to Mo⁴⁺ in polymeric octahedral Mo species and a NiMoO₄-like phase. Another peak at approximately 730 °C was attributed to the reduction of tetrahedrally coordinated Mo species. mdpi.com
CoMo/Ph-HCl: Displayed a broad reduction profile, suggesting the reduction of various cobalt and molybdenum species. researchgate.net
Research on supported gold catalysts (Au/CeO₂, Au/TiO₂, and Au/SiO₂) for the reduction of α,β-unsaturated carbonyl compounds like mesityl oxide also employed H₂-TPR. rsc.org The results showed that gold nanoparticles on CeO₂ and TiO₂ supports could interact with hydrogen at temperatures approximately 150 °C lower than the pure oxides, indicating that the presence of gold significantly enhances the reducibility of the support material. rsc.org
The following table presents H₂-TPR data for catalysts used in mesityl oxide hydrogenation.
| Catalyst | Peak 1 Max Temperature (°C) | Peak 2 Max Temperature (°C) | Attributed Species Reduction | Reference |
| NiW/Ph-HCl | 363 | 593 | Nickel Oxides, Tungsten Oxides | mdpi.com |
| NiMo/Ph-HCl | ~500 | ~730 | Polymeric Mo⁶⁺, NiMoO₄-like phase, Tetrahedral Mo species | mdpi.com |
| Au/CeO₂ | <100 | - | Enhanced reduction of CeO₂ | rsc.org |
| Au/TiO₂ | - | - | Enhanced reduction of TiO₂ | rsc.org |
Temperature-Programmed Oxidation (TPO) for Coke Analysis
During catalytic reactions, especially those involving unsaturated compounds like mesityl oxide at elevated temperatures, carbonaceous deposits, commonly referred to as "coke," can form on the catalyst surface. This coke can block active sites and pores, leading to catalyst deactivation. Temperature-programmed oxidation (TPO) is a technique used to characterize and quantify these coke deposits.
In a TPO experiment, the "spent" (used) catalyst is heated at a controlled rate in a stream of an oxidizing gas, typically a mixture of oxygen and an inert gas (e.g., He or N₂). The carbonaceous deposits are combusted, producing carbon dioxide (CO₂) and water. The effluent gas is analyzed, often by a mass spectrometer or a thermal conductivity detector, to monitor the concentration of CO₂ produced as a function of temperature.
The TPO profile provides valuable information:
Quantity of Coke: The total amount of CO₂ produced is directly proportional to the amount of carbon deposited on the catalyst.
Nature of Coke: The temperature at which the coke combusts can give an indication of its nature and location. Less structured, "softer" coke tends to oxidize at lower temperatures, while more graphitic, "harder" coke, or coke located in less accessible positions, requires higher temperatures for combustion.
For example, in the conversion of acetone to mesitylene, where mesityl oxide is a key intermediate, coke formation is a significant issue. acs.org TPO analysis of spent catalysts revealed that the amount and nature of the coke depended on the catalyst used. acs.orgacs.org In one study, the spent catalyst was heated to 950 °C in an oxygen/helium stream to combust the coke, with the resulting CO₂ analyzed by mass spectrometry. acs.orgacs.org
In another study on acetone oligomerization over Mg-Al mixed oxides, TPO was used to characterize the coke formed after 10-hour catalytic runs. scielo.org.arconicet.gov.ar It was observed that the amount of carbon on the samples ranged from 12 to 22 wt.%. scielo.org.ar Interestingly, while Al₂O₃ and the mixed oxides formed more coke than pure MgO, the MgO catalyst deactivated faster, suggesting that the nature and location of the coke, rather than just the total amount, are critical factors in deactivation. scielo.org.arconicet.gov.ar TPO profiles can reveal different types of coke; for instance, coke on metal sites may oxidize at a different temperature than coke on acid sites. nih.gov
| Catalyst System | Reaction | TPO Temperature Ramp | Key Findings | Reference |
| Al-MCM-41 | Acetone to Mesitylene | Up to 950 °C | Quantified coke deposition leading to deactivation. | acs.org |
| Mg-Al Mixed Oxides | Acetone Oligomerization | Up to 973 K (700 °C) | Coke amount ranged from 12-22 wt.%; deactivation linked to coke nature. | scielo.org.arconicet.gov.ar |
| Fe/USY | Polyethylene Pyrolysis | Up to 700 °C | Distinguished between metal-site coke (~370 °C) and acid-site coke (~520 °C). | nih.gov |
Inductively Coupled Plasma (ICP) for Elemental Analysis
Inductively coupled plasma (ICP) is a powerful elemental analysis technique used to determine the elemental composition of a wide variety of samples, including the catalysts used in mesityl oxide reactions. The two most common forms of this technique are ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS).
Both techniques utilize a high-temperature plasma source (typically argon) to desolvate, atomize, and ionize the atoms of the sample.
In ICP-OES , the excited atoms and ions in the plasma emit light at characteristic wavelengths. A spectrometer separates this light, and the intensity of the emission at specific wavelengths is measured to determine the concentration of each element. youtube.com
In ICP-MS , the ions generated in the plasma are extracted and directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the detection of elements at very low concentrations, often at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. youtube.comethz.ch
In the context of mesityl oxide chemistry, ICP is primarily used to verify the elemental composition of synthesized catalysts. This ensures that the intended amounts of active metals and promoters have been successfully incorporated into the catalyst support. For example, in the development of tantalum phosphate catalysts for the conversion of acetone to mesitylene, ICP analysis was used to determine the metal content. rsc.org Similarly, for NiW, NiMo, and CoMo catalysts supported on phonolite for mesityl oxide reduction, ICP-OES was used to carry out the elemental analysis of catalysts containing molybdenum. mdpi.com This is a critical quality control step to correlate the catalyst's composition with its observed activity and selectivity.
ICP can also be used for trace elemental analysis in other contexts. For instance, in a study determining trace amounts of uranium and thorium, mesityl oxide was used as an extraction solvent before the final analysis by techniques including ICP-MS. nist.gov
| Technique | Application in Mesityl Oxide Research | Information Obtained | Example Reference |
| ICP-OES | Catalyst Characterization | Quantitative elemental composition of catalysts (e.g., Mo content). | mdpi.com |
| ICP Analysis | Catalyst Characterization | Verification of metal content in synthesized catalysts (e.g., Tantalum). | rsc.org |
| ICP-MS | Trace Analysis | Determination of ultra-trace elements in various matrices. | youtube.comnist.gov |
Trace-Level Analysis in Complex Matrices
Mesityl oxide can be present as a trace-level impurity in various products, particularly in pharmaceuticals where it may arise as an intermediate or byproduct during synthesis. Due to its classification as a potential genotoxic impurity because of its α,β-unsaturated ketone structure, highly sensitive and specific analytical methods are required for its detection and quantification in complex matrices like bulk drug substances. vaia.comrsc.orgresearchgate.net
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for Impurity Detection
Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the trace-level determination of volatile and semi-volatile organic compounds like mesityl oxide. The combination of gas chromatography's high separation efficiency with the high sensitivity and specificity of mass spectrometry makes it ideal for analyzing impurities in complex samples.
The process involves:
Sample Introduction: The sample, often after a simple one-step preparation, is injected into the GC. For complex matrices like drug substances, headspace sampling may be employed to introduce only the volatile components into the system. chinjmap.com
Gas Chromatography (GC): The sample is vaporized and travels through a long, thin capillary column (e.g., an HP-1ms fused silica capillary column). vaia.com Different compounds in the sample travel at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation.
Electron Ionization (EI): As the separated compounds exit the GC column, they enter the ion source of the mass spectrometer. In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion. This process also imparts excess energy, leading to predictable fragmentation of the molecule into smaller, characteristic ions.
Mass Spectrometry (MS): The ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
For enhanced sensitivity and specificity, the mass spectrometer is often operated in Selective Ion Monitoring (SIM) mode. rsc.orgrsc.org Instead of scanning the entire mass range, the instrument is set to detect only a few specific m/z values that are characteristic of the target analyte (mesityl oxide) and the internal standard. This significantly reduces background noise and improves detection limits.
A validated GC-EI-MS method for determining mesityl oxide in enalapril maleate has been reported. vaia.comrsc.orgrsc.org This method demonstrated high precision, accuracy, and sensitivity.
Key Parameters of the Validated GC-EI-MS Method:
Internal Standard: Methyl isobutyl ketone (MIBK) rsc.orgresearchgate.net
Monitored Ions (m/z) for Mesityl Oxide: 98 (molecular ion), 83, 55 rsc.orgresearchgate.net
Monitored Ions (m/z) for MIBK (IS): 100, 85, 58 rsc.orgresearchgate.net
Limit of Detection (LOD): ≤ 0.5 µg/g vaia.comrsc.orgresearchgate.net
Limit of Quantitation (LOQ): ≤ 1.8 µg/g vaia.comrsc.orgresearchgate.net
Linear Range: 0.18 to 7.17 µg/mL vaia.com
Precision (RSD): ≤ 2.9% rsc.orgresearchgate.net
This method proved to be simple, rapid (with a chromatographic run time under 10 minutes), and specific, making it suitable for routine quality control screening of mesityl oxide in bulk drug manufacturing. rsc.orgrsc.org
Environmental Chemical Research Pertaining to Mesityl Oxide
Atmospheric Chemistry and Degradation Pathways
Once released into the atmosphere, mesityl oxide is subject to several degradation processes that limit its persistence.
The primary degradation pathway for vapor-phase mesityl oxide in the atmosphere is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov The rate constant for this reaction is significant, leading to a relatively short atmospheric half-life.
Based on these rate constants, the atmospheric half-life of mesityl oxide is estimated to be short. Estimates for the half-life with respect to reaction with OH radicals range from approximately 1.6 to 4.9 hours. nih.govoecd.org This rapid degradation suggests that mesityl oxide is unlikely to persist for long periods in the atmosphere or be transported over long distances. oecd.orgoecd.org In addition to reacting with hydroxyl radicals, mesityl oxide also reacts with ozone and nitrate (B79036) radicals in the atmosphere, with estimated half-lives of 1.4 hours and 3.9 hours, respectively. nih.gov
Table 1: Atmospheric Degradation of Mesityl Oxide
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Half-Life | Reference |
|---|---|---|---|
| Hydroxyl Radical (OH) | (8.1 ± 1.3) × 10⁻¹¹ | ~4.8 hours | researchgate.net |
| Hydroxyl Radical (OH) | 79.48 x 10⁻¹² | 1.6 hours | oecd.orgoecd.org |
| Ozone (O₃) | Not specified | 1.4 hours | nih.gov |
| Nitrate Radical (NO₃) | Not specified | 3.9 hours | nih.gov |
Mesityl oxide's potential to move from water or soil into the atmosphere is determined by its volatility, which can be quantified by its Henry's Law constant. The estimated Henry's Law constant for mesityl oxide is 3.67 x 10⁻⁵ atm-cu m/mole. nih.govcharite.de This value suggests that mesityl oxide is expected to volatilize from water surfaces and moist soil. nih.govcharite.de
Based on this constant, the volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is estimated to be 17 hours. nih.govcharite.de For a model lake (1 m deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec), the estimated volatilization half-life is 11 days. nih.govcharite.de The potential for volatilization from dry soil surfaces also exists, based on its vapor pressure of 8.21 mm Hg at 25 °C. nih.govcharite.de
Table 2: Volatilization Data for Mesityl Oxide
| Parameter | Value | Reference |
|---|---|---|
| Henry's Law Constant | 3.67 x 10⁻⁵ atm-cu m/mole | nih.govcharite.de |
| Volatilization Half-Life (Model River) | 17 hours | nih.govcharite.de |
| Volatilization Half-Life (Model Lake) | 11 days | nih.govcharite.de |
| Vapor Pressure (25 °C) | 8.21 mm Hg | nih.gov |
Autoxidation, a process involving peroxy radicals (RO₂), is a key pathway for the formation of highly oxygenated organic molecules (HOMs) in the atmosphere from volatile organic compounds (VOCs). researchgate.netacs.orgnih.gov This process is initiated by the reaction of a VOC, such as mesitylene (B46885) (a related aromatic compound), with an oxidant like the hydroxyl radical. researchgate.netcopernicus.org The resulting radical can then undergo a series of intramolecular hydrogen shifts and oxygen additions, leading to the formation of increasingly oxygenated products. researchgate.netnih.gov While the specific autoxidation mechanism for mesityl oxide is not detailed in the provided search results, the general principles of autoxidation of ketones and other VOCs are well-established. acs.orgnih.gov This process is significant as it can lead to the formation of secondary organic aerosol (SOA), which has implications for air quality and climate. researchgate.netacs.org
Photochemical Transformations and Interactions
In addition to gas-phase reactions, mesityl oxide can undergo transformations on the surfaces of atmospheric particles, particularly in the presence of light.
The photocatalytic degradation of mesityl oxide on semiconductor surfaces like titanium dioxide (TiO₂) has been investigated. In studies of the photocatalytic oxidation of 2-propanol on TiO₂, mesityl oxide was identified as an intermediate product. The process involves the formation of acetone (B3395972), which then undergoes an aldol (B89426) condensation to form mesityl oxide. capes.gov.bracs.org The subsequent photooxidation of mesityl oxide on the TiO₂ surface is observed to proceed slowly. capes.gov.bracs.org In the absence of light, mesityl oxide can exist in a thermal equilibrium with its fragmentation products, acetaldehyde (B116499) and isobutylene. capes.gov.bracs.org The efficiency of photocatalytic degradation can be influenced by the properties of the catalyst; for instance, films composed of a binary mixture of TiO₂ and zirconium dioxide (ZrO₂) have shown a higher degradation rate for acetone, a precursor to mesityl oxide in this context. scispace.com
Environmental Monitoring Methodologies Utilizing Mesityl Oxide
The detection and quantification of mesityl oxide in various environmental matrices are crucial for assessing exposure and understanding its environmental fate.
Several methods are available for monitoring mesityl oxide in the air. One approach involves the use of Gastec detector tubes, which provide a spot sampling method for measuring mesityl oxide concentrations in industrial environments, typically in the range of 72 to 1080 ppm. detectortubes.co.uk These tubes work via a colorimetric reaction, providing rapid results. detectortubes.co.uk
In a different application, mesityl oxide has been used as a solvent in an analytical method for determining the fungicide ferbam (B1672600) in commercial samples and wheat grains. rsc.org The method involves converting the iron(III) in ferbam to an iron(II)-bathophenanthroline complex, which is then extracted into mesityl oxide for spectrophotometric analysis. rsc.org Mesityl oxide has also been utilized as a solvent in the development of sensing layers for the electrochemical detection of phenols, highlighting its utility in creating tools for environmental monitoring. sigmaaldrich.com
Development of Sensing Layers for Environmental Analytes
Mesityl oxide plays a significant role as a solvent in the anodic polymerization process for creating sensing layers designed for the detection of environmental analytes like phenols. sigmaaldrich.com Research has demonstrated that during the electropolymerization of phenolic compounds, mesityl oxide's carbon-carbon double bond allows it to copolymerize with the electrochemically generated radicals of the target analyte. mdpi.comresearchgate.net This copolymerization is a key factor that differentiates it from structurally similar solvents like methyl isobutyl ketone, which lacks this double bond. mdpi.comnih.gov
The incorporation of mesityl oxide into the polymer structure influences the physical and chemical properties of the resulting sensing layer. mdpi.com For instance, in the electropolymerization of phenylphenol isomers, the use of mesityl oxide as a solvent resulted in a notable enhancement in the voltammetric signal for analytes such as 4-methoxyphenol (B1676288) and 4-chlorophenol, an effect not observed when methyl isobutyl ketone was used. nih.gov This suggests that the copolymerization process creates a more effective sensing matrix.
Studies have explored the use of various monomers in conjunction with mesityl oxide to create these specialized layers. The resulting polymers, formed as deposits on electrode surfaces, exhibit properties advantageous for electrochemical analysis. mdpi.com The process often involves repetitive cyclic voltammetry to build up the polymer layer on an electrode, such as glassy carbon or platinum. researchgate.net
| Monomer/Analyte | Solvent | Key Finding |
| Phenylphenol isomers | Mesityl Oxide | Enhanced voltammetric signal for 4-methoxyphenol and 4-chlorophenol. nih.gov |
| Phenol | Mesityl Oxide | Formation of a porous polymer layer on a platinum electrode. researchgate.net |
| Hydroxybenzaldehyde isomers | Mesityl Oxide | Formation of polymeric stackings on the electrode surface. mdpi.com |
The inclusion of other molecules, such as cavitands, has also been investigated to improve the selectivity of the sensing layers. mdpi.comnih.gov While initial studies have been promising, further research is ongoing to optimize the performance of these mesityl oxide-based sensing layers for a wider range of environmental analytes.
Electrochemical Applications in Residue Detection
A significant application of mesityl oxide in environmental science is in the electrochemical detection of chemical residues on produce. Specifically, it has been utilized as a solvent in the preparation of modified electrodes for detecting 2-phenylphenol (B1666276), a post-harvest fungicide, on lemon rind. sigmaaldrich.commdpi.com
In this application, a polymeric film is electrochemically deposited onto an electrode surface from a solution containing a monomer, such as a hydroxybenzaldehyde isomer, dissolved in mesityl oxide. mdpi.com The resulting polymer-modified electrode is then used for the sensitive detection of 2-phenylphenol residues. The study found that a modifying deposit formed from 4-hydroxybenzaldehyde (B117250) in mesityl oxide yielded the best results for 2-phenylphenol analysis. mdpi.comdntb.gov.ua
The method of detection typically involves differential pulse voltammetry, which has proven effective in quantifying the residue. Research has established detection limits for various analytes using this approach, demonstrating its potential for food safety applications. nih.gov
| Analyte | Modifying Layer Monomer | Detection Limit (DPV) |
| 2-Phenylphenol | 4-Hydroxybenzaldehyde | 5 µM mdpi.comdntb.gov.ua |
| 4-Methoxyphenol | 2-Phenylphenol with cavitand | 9.28 µM nih.gov |
| 4-Chlorophenol | 2-Phenylphenol with cavitand | 50.8 µM nih.gov |
Recovery studies performed on lemon rinds have shown that the inner tissues of the peel have a high adsorption affinity for 2-phenylphenol. mdpi.com This highlights the importance of sensitive detection methods to ensure food safety. The use of mesityl oxide in creating these electrochemical sensors offers a promising avenue for the routine monitoring of pesticide residues on agricultural products.
Conclusion and Future Research Directions
Current State of Mesityl Oxide Research
Mesityl oxide (4-methyl-3-penten-2-one), an α,β-unsaturated ketone, is a versatile chemical intermediate with established applications as a solvent and a precursor in the synthesis of various organic compounds. sbblgroup.comarkema.com Current research is actively exploring the optimization of its production and the expansion of its utility in novel areas.
Industrially, mesityl oxide serves as a key starting material for the production of methyl isobutyl ketone (MIBK) and methyl isobutyl carbinol (MIBC). arkema.commdpi.com It is also utilized as a solvent for a range of materials including synthetic fibers, rubbers, resins, and in coatings and inks. sbblgroup.comarkema.commdpi.com The synthesis of mesityl oxide is primarily achieved through the aldol (B89426) condensation of acetone (B3395972). mdpi.comiscre28.org Research in this area focuses on improving reaction efficiency and selectivity through the development of advanced catalytic systems.
Recent studies have highlighted the use of bifunctional catalysts, combining both acidic and basic sites, to enhance the conversion of acetone to mesitylene (B46885) with mesityl oxide as a crucial intermediate. For instance, combinations of basic catalysts like TiO₂ with acidic catalysts such as Al-MCM-41 have shown promise in one-pot synthesis processes. Furthermore, the use of ion-exchange resins as catalysts for mesityl oxide synthesis from acetone has been investigated, demonstrating their ability to influence the reaction pathways. iscre28.org
The table below summarizes key research findings related to the synthesis and application of mesityl oxide.
| Research Area | Key Findings | References |
| Synthesis | Development of dual-bed catalytic processes using acid and base catalysts for improved selectivity. | |
| Use of ion-exchange resins to tune the two-step mechanism of mesityl oxide synthesis from acetone. | iscre28.org | |
| Investigation of reaction-rectification processes to achieve high conversion of acetone and yield of mesityl oxide. | finechem-mirea.ru | |
| Applications | Intermediate in the synthesis of methyl isobutyl ketone (MIBK) and other valuable chemicals. | arkema.commdpi.com |
| Solvent for various industrial applications, including coatings, inks, and synthetic resins. | sbblgroup.comarkema.com | |
| Precursor in the synthesis of high-density cycloalkanes for potential use in jet fuel. |
Identified Gaps and Emerging Research Avenues
Despite the well-established role of mesityl oxide in the chemical industry, several research gaps and promising new directions have been identified. A significant area for future investigation is the development of more sustainable and environmentally friendly production methods. This includes exploring the use of renewable feedstocks and greener catalytic processes to reduce the environmental impact of mesityl oxide synthesis. cognitivemarketresearch.com
A notable gap exists in the comprehensive understanding of the reaction mechanisms on various catalyst surfaces. While progress has been made, particularly with acid-base catalysts and ion-exchange resins, a deeper in-situ spectroscopic analysis could provide valuable insights into the reaction intermediates and pathways, leading to more rational catalyst design. osti.govacs.org For example, understanding how water, a byproduct of the reaction, inhibits the reaction rate on cation exchange resins is crucial for process optimization. researchgate.net
Emerging research avenues include:
Green Chemistry Initiatives: There is growing interest in developing "green" synthesis routes for mesityl oxide, potentially utilizing biomass-derived acetone. iscre28.orgexactitudeconsultancy.com
Advanced Catalysis: The design of novel, highly selective, and stable catalysts remains a key focus. This includes the exploration of nanomaterials and supported metal catalysts for specific transformations of mesityl oxide. mdpi.comresearchgate.net For instance, the use of acid-modified phonolite supported NiW, NiMo, and CoMo catalysts for the reduction of mesityl oxide is an area of active research. mdpi.com
Process Intensification: The development of integrated reaction and separation processes, such as reactive distillation, offers the potential for significant improvements in efficiency and cost-effectiveness for mesityl oxide production. finechem-mirea.ru
Potential for Novel Applications and Methodological Advancements
The unique chemical structure of mesityl oxide, featuring both a ketone group and a conjugated double bond, makes it a versatile building block for the synthesis of a wide range of organic molecules. solubilityofthings.com This opens up possibilities for novel applications beyond its current uses.
Potential Novel Applications:
Pharmaceuticals and Fine Chemicals: The reactivity of mesityl oxide makes it a candidate for the synthesis of complex molecules with potential biological activity. solubilityofthings.com Research into its efficacy as a pharmacologically active compound is ongoing. solubilityofthings.com
High-Performance Materials: Its role in the synthesis of high-density cycloalkanes for jet fuel demonstrates its potential in developing advanced materials with specific properties. Further exploration in this area could lead to new polymers and specialty chemicals. cognitivemarketresearch.com
Flavor and Fragrance Industry: Mesityl oxide possesses a distinct aroma and is used as a flavoring agent in some food products. iscre28.orgsolubilityofthings.com Further research could explore its derivatives for new applications in the flavor and fragrance industry. arkema.com
Methodological Advancements:
One-Step Synthesis Processes: A significant advancement is the development of one-step synthesis methods from acetone, which can improve process efficiency and reduce costs. google.com
In-situ Spectroscopic Techniques: The application of techniques like in-situ IR spectroscopy is crucial for studying reaction mechanisms on catalyst surfaces in real-time. osti.gov This allows for a more detailed understanding of catalyst behavior and deactivation, paving the way for the design of more robust and efficient catalytic systems.
Computational Modeling: The use of software packages like Aspen Plus® for process modeling and optimization is becoming increasingly important. finechem-mirea.ru These tools enable the simulation and analysis of complex reaction and separation processes, leading to more efficient and economical plant designs.
The continued exploration of these research avenues and the development of innovative methodologies will undoubtedly expand the scope of mesityl oxide's applications and solidify its importance as a key chemical intermediate.
Q & A
Basic: How is mesitylene oxide synthesized from acetone in laboratory settings?
Methodological Answer:
this compound (isomesityl oxide) is synthesized via acid-catalyzed aldol condensation of acetone. Silica-alumina catalysts (e.g., Siralox 30) with balanced Brønsted (BAS) and Lewis acid sites (LAS) are critical. In continuous-flow reactors, acetone undergoes dimerization to mesityl oxide, followed by cyclization under solvent-free conditions at 250–300°C. Product selectivity (~66%) is optimized by adjusting silica content (30–40 wt%) to balance BAS strength and pore structure, preventing deactivation by carbon deposits .
Basic: What spectroscopic methods are used to characterize this compound?
Methodological Answer:
- ¹H NMR : Quantitative analysis of this compound derivatives (e.g., cyclic dimers) uses mesitylene as a pseudo-standard due to its structural similarity and stable aromatic protons. Integration ratios relative to mesitylene’s singlet (δ 6.7 ppm) enable precise quantification .
- IR Spectroscopy : Key carbonyl (C=O) stretches at ~1700 cm⁻¹ and conjugated alkene absorptions (~1600 cm⁻¹) confirm structural features. Reference spectra (e.g., Coblentz Society) validate peak assignments .
Basic: How is the empirical formula of mesitylene determined through combustion analysis?
Methodological Answer:
Combustion of 0.650 g mesitylene yields 2.14 g CO₂ and 0.585 g H₂O. Calculate moles:
- Carbon : 2.14 g CO₂ × (12 g C/44 g CO₂) = 0.584 g C → 0.0486 mol
- Hydrogen : 0.585 g H₂O × (2 g H/18 g H₂O) = 0.065 g H → 0.065 mol
- Oxygen : Not detected (hydrocarbon).
Empirical formula: C₃H₅ (simplified from C₉H₁₂ for mesitylene) .
Advanced: What role do Brønsted and Lewis acid sites play in the catalytic formation of mesitylene from acetone?
Methodological Answer:
- LAS (e.g., Al³⁺ in Siralox 30): Promote initial acetone dimerization to mesityl oxide via enolate formation.
- BAS (e.g., Si-OH groups): Drive subsequent cyclization and aromatization by protonating intermediates, facilitating dehydration. A silica content of 30–40 wt% maximizes BAS density while maintaining mesoporous structure for mass transport. Low silica (<30 wt%) favors dimerization but limits cyclization due to weak BAS .
Advanced: How does mesitylene serve as a pseudo-standard in quantitative NMR analysis?
Methodological Answer:
Mesitylene’s symmetrical structure (three equivalent methyl groups) produces a single sharp ¹H NMR peak (δ 6.7 ppm). In dimer acid analysis, it acts as an internal standard for quantifying cyclic dimers. The molar ratio of dimer protons to mesitylene’s aromatic protons (integration ratio × 3/9) calculates concentration, minimizing solvent effects .
Advanced: What computational methods elucidate H/D exchange mechanisms in mesitylene under acidic conditions?
Methodological Answer:
Density Functional Theory (DFT, e.g., B3LYP/M06) models H/D exchange pathways. For [Ir(O₂CR)₂(H₂O)(Phebox)] complexes, calculations identify rate-limiting C–H activation via transition states (e.g., TS188). Proton-catalyzed exchange via Wheland intermediates (σ-complexes) is validated experimentally, highlighting background aryl H/D exchange in acidic media without catalysts .
Advanced: How can isotope dilution techniques using mesitylene improve nitrate quantification in biological samples?
Methodological Answer:
Nitration of mesitylene with ¹⁵NO₃⁻ forms ¹⁵N-labeled trinitromesitylene. GC-MS analysis compares isotopic ratios (¹⁴N/¹⁵N) in urine/saliva samples. Isotope dilution corrects for matrix effects, achieving sub-µM detection limits. This method is critical for tracing endogenous NO production in metabolic studies .
Advanced: What are the design considerations for continuous-flow reactors in mesitylene production?
Methodological Answer:
- Catalyst Stability : Mesoporous silica-alumina (Siralox 30) resists pore-blocking by aromatic byproducts.
- Separation : Distillation exploits boiling point differences (acetone: 56°C; mesitylene: 165°C).
- Recycling : Unreacted acetone and mesityl oxide are refluxed to enhance efficiency. Supercritical conditions (e.g., 250°C, 50 bar) improve reaction rates and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
